Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate
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Overview
Description
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it useful in various fields of study, including pharmacology, biochemistry, and molecular biology.
Mechanism Of Action
The mechanism of action of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. Specifically, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to reduce oxidative stress and inflammation in neurons, leading to improved neuronal survival and function.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is its versatility in various fields of study. This compound has been shown to have potential applications in pharmacology, biochemistry, and molecular biology, making it useful for a wide range of experiments. Additionally, the synthesis method for Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is relatively simple and can be optimized for large-scale synthesis.
However, there are also some limitations associated with the use of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate in lab experiments. First, this compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, the mechanism of action of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate. First, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments for cancer and neurodegenerative diseases. Additionally, the potential applications of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate in other fields, such as materials science and nanotechnology, should be explored. Finally, the synthesis method for Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate should be further optimized to improve yield and purity, making it more accessible for large-scale synthesis.
Scientific Research Applications
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been used extensively in scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
properties
CAS RN |
133766-36-6 |
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Product Name |
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate |
Molecular Formula |
C13H15BrN2O2 |
Molecular Weight |
311.17 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15BrN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3 |
InChI Key |
SFZGEFLYBJGMPV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N |
synonyms |
5-BROMOTRYPTOPHAN ETHYL ESTER |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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